6,7-dichloro-2-{[(E)-(4-chlorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6,7-DICHLORO-2-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes multiple chlorine atoms and a benzoisoquinoline core
Preparation Methods
The synthesis of 6,7-DICHLORO-2-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the benzoisoquinoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoisoquinoline structure.
Introduction of chlorine atoms: Chlorination reactions are carried out to introduce chlorine atoms at the desired positions on the benzoisoquinoline core.
Formation of the imine linkage: The final step involves the condensation of the chlorinated benzoisoquinoline with 4-chlorobenzaldehyde to form the imine linkage, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
6,7-DICHLORO-2-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine, resulting in different products.
Substitution: The chlorine atoms on the benzoisoquinoline core can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
6,7-DICHLORO-2-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6,7-DICHLORO-2-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
6,7-DICHLORO-2-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can be compared with other similar compounds, such as:
6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound has a similar benzoisoquinoline core but with a bromine atom instead of chlorine.
2,3-Dihydro-1H-benzo[de]isoquinoline: This compound lacks the chlorine atoms and the imine linkage, making it structurally simpler.
The uniqueness of 6,7-DICHLORO-2-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE lies in its specific substitution pattern and the presence of the imine linkage, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H9Cl3N2O2 |
---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
6,7-dichloro-2-[(E)-(4-chlorophenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H9Cl3N2O2/c20-11-3-1-10(2-4-11)9-23-24-18(25)12-5-7-14(21)17-15(22)8-6-13(16(12)17)19(24)26/h1-9H/b23-9+ |
InChI Key |
ZJEAYDYMPMQWLW-NUGSKGIGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)Cl)Cl)C2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)Cl)Cl)C2=O)Cl |
Origin of Product |
United States |
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